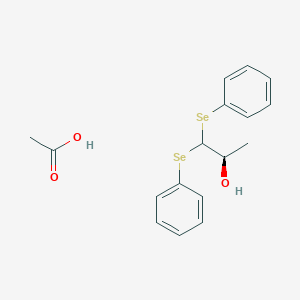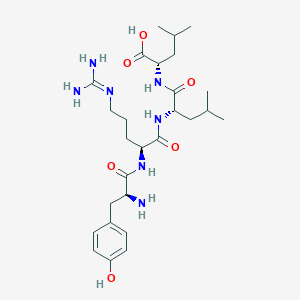![molecular formula C14H26O2Si B14194395 5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one CAS No. 922721-82-2](/img/structure/B14194395.png)
5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one is an organosilicon compound characterized by the presence of a silyl ether group and an alkyne functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one typically involves the reaction of a suitable alkyne precursor with a silylating agent. One common method is the reaction of 3-pentyn-2-one with tri(propan-2-yl)silyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form diketones or carboxylic acids.
Reduction: The alkyne can be reduced to alkenes or alkanes using hydrogenation catalysts.
Substitution: The silyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or osmium tetroxide are used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed for selective hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable base.
Major Products
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of substituted silyl ethers or other functionalized derivatives.
Scientific Research Applications
5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a bioorthogonal reagent in labeling and imaging studies.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one involves its interaction with various molecular targets and pathways. The silyl ether group provides stability and protection to the alkyne moiety, allowing it to participate in selective reactions. The alkyne group can undergo cycloaddition reactions, forming stable adducts with other molecules. These interactions are crucial in its applications in organic synthesis and materials science.
Comparison with Similar Compounds
Similar Compounds
Triisopropylsilylacetylene: Similar in structure but lacks the ketone functionality.
Trimethylsilylacetylene: Contains a trimethylsilyl group instead of a tri(propan-2-yl)silyl group.
Tert-Butyldimethylsilylacetylene: Features a tert-butyldimethylsilyl group, providing different steric and electronic properties.
Uniqueness
5-{[Tri(propan-2-yl)silyl]oxy}pent-3-yn-2-one is unique due to the presence of both the silyl ether and alkyne functional groups, which confer distinct reactivity and stability. This combination makes it a versatile compound in various synthetic and industrial applications.
Properties
CAS No. |
922721-82-2 |
|---|---|
Molecular Formula |
C14H26O2Si |
Molecular Weight |
254.44 g/mol |
IUPAC Name |
5-tri(propan-2-yl)silyloxypent-3-yn-2-one |
InChI |
InChI=1S/C14H26O2Si/c1-11(2)17(12(3)4,13(5)6)16-10-8-9-14(7)15/h11-13H,10H2,1-7H3 |
InChI Key |
IDJLIRMABMLVRU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OCC#CC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


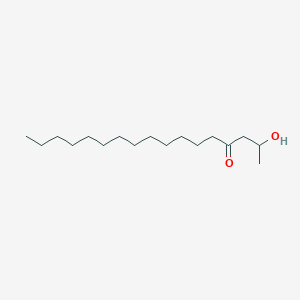

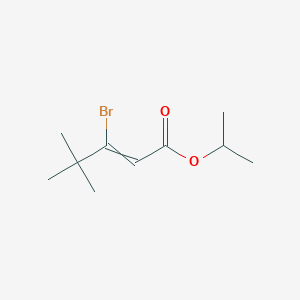

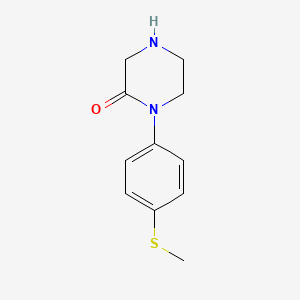
![3-(Dimethylamino)-4-{[(2S)-oct-7-en-2-yl]oxy}phenol](/img/structure/B14194352.png)

![7-(Methoxymethoxy)-3-[4-(methoxymethoxy)phenyl]-2H-1-benzopyran](/img/structure/B14194369.png)
![N-Phenyl-4,5-dihydro[1,3]thiazino[5,6-b]indol-2-amine](/img/structure/B14194376.png)
![2-Oxazolidinone, 3-[4-(3,4-dimethoxyphenyl)-3-butynyl]-](/img/structure/B14194380.png)
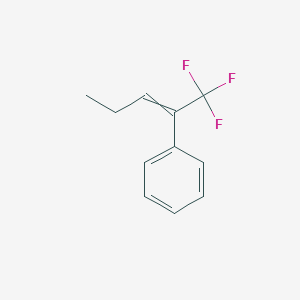
![Ethyl 4-[(4-bromophenyl)(4-methoxyphenyl)amino]benzoate](/img/structure/B14194390.png)
